1-(tert-Butyl)cyclobutanamine hydrochloride
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Overview
Description
1-(tert-Butyl)cyclobutanamine hydrochloride is a chemical compound with the molecular formula C8H18ClN It is a hydrochloride salt of 1-(tert-Butyl)cyclobutanamine, which is characterized by the presence of a tert-butyl group attached to a cyclobutanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)cyclobutanamine hydrochloride typically involves the reaction of tert-butylamine with cyclobutanone under specific conditions. The process begins with the formation of an intermediate, which is then subjected to hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is common. Additionally, purification steps such as recrystallization or distillation are employed to achieve the required product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)cyclobutanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to yield secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include amine oxides, secondary amines, and substituted cyclobutanamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(tert-Butyl)cyclobutanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and cyclobutanamine structure contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to changes in cellular functions and biochemical processes.
Comparison with Similar Compounds
Cyclobutylamine: A simpler analogue without the tert-butyl group.
tert-Butylamine: Lacks the cyclobutanamine structure.
Cyclobutanone: The precursor in the synthesis of 1-(tert-Butyl)cyclobutanamine hydrochloride.
Uniqueness: this compound is unique due to the presence of both the tert-butyl group and the cyclobutanamine structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
1-tert-butylcyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2,3)8(9)5-4-6-8;/h4-6,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPVMPJKEDKKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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